molecular formula C6H5ClN2O2 B11768554 2-(6-Chloropyrimidin-4-yl)acetic acid

2-(6-Chloropyrimidin-4-yl)acetic acid

Cat. No.: B11768554
M. Wt: 172.57 g/mol
InChI Key: WSQOXFSPVHKFDN-UHFFFAOYSA-N
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Description

2-(6-Chloropyrimidin-4-yl)acetic acid is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are widely used due to their structural diversity and ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyrimidin-4-yl)acetic acid typically involves the reaction of 2,4-dichloropyrimidine with acetic acid derivatives under specific conditions. One common method includes the reaction of 2,4-dichloropyrimidine with acetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyrimidin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxo derivatives, and dihydropyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(6-Chloropyrimidin-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.

    Biology: Investigated for its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving these targets, resulting in various biological responses. For example, it may inhibit enzyme activity or block receptor binding, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-(6-Chloropyrimidin-4-yl)acetic acid can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-(6-chloropyrimidin-4-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O2/c7-5-1-4(2-6(10)11)8-3-9-5/h1,3H,2H2,(H,10,11)

InChI Key

WSQOXFSPVHKFDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)CC(=O)O

Origin of Product

United States

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